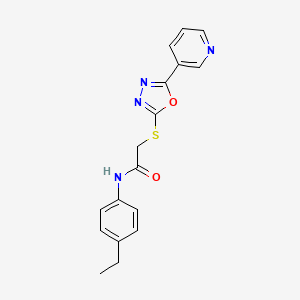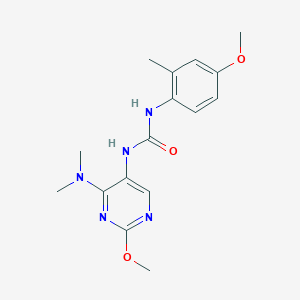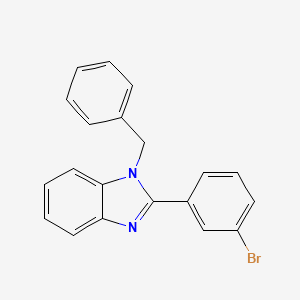![molecular formula C17H19N3O2S B2529741 N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 946371-83-1](/img/structure/B2529741.png)
N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a synthetic molecule that appears to be designed for pharmacological activity, possibly as an anticonvulsant. While the specific compound is not directly mentioned in the provided papers, similar compounds with dimethylphenyl and acetamide groups have been synthesized and studied for their anticonvulsant properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions on the phenyl ring and the acetamide nitrogen. For example, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were synthesized and evaluated for anticonvulsant activity . The synthesis likely involves multiple steps, including the formation of the acetamide linkage and the introduction of the dimethylphenyl group. The specific synthesis route for the compound would require similar strategies, tailored to incorporate the tetrahydrocyclopenta[d]pyrimidinyl sulfanyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed, revealing that they can possess planar geometries with intramolecular hydrogen bonding contributing to their stability. For instance, the molecule N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide consists of two approximately planar parts, with an intramolecular hydrogen bond forming a pseudo ring . This suggests that the compound may also exhibit a planar structure with possible intramolecular hydrogen bonding, depending on the exact spatial arrangement of its substituents.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, related compounds have been shown to interact with biological targets. For example, the anticonvulsant activity of similar molecules is attributed to the inhibition of voltage-gated sodium currents and the enhancement of the GABA effect . This implies that the compound may also undergo chemical interactions with proteins or receptors in the nervous system, leading to its pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its solubility, melting point, and stability, which are important for its pharmacokinetic profile. The related compounds have been tested in vivo, suggesting adequate solubility and stability for biological assays . The planarity and potential intramolecular hydrogen bonding in similar molecules could also influence the compound's physical properties, such as its crystal packing and melting point.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthetic Methodologies
Crystal Structures and Conformation : Studies on related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have elucidated their crystal structures, indicating a folded conformation that could influence their interaction with biological targets and their overall stability and reactivity (Subasri et al., 2017). These structural insights are crucial for designing compounds with desired properties for specific applications.
Antiviral Activity : Nonannulated tetrazolylpyrimidines, containing similar heterocyclic fragments, have shown moderate in vitro activity against the H1N1 subtype of influenza A virus. This suggests potential for the development of new antiviral agents based on the structural framework of such compounds (Ostrovskii et al., 2021).
Vibrational Spectroscopic Analysis : The vibrational spectroscopic signatures of related molecules have been characterized to obtain insights into their molecular structure and interactions, essential for understanding their behavior in different environments and for the development of materials with specific properties (Jenepha Mary et al., 2022).
Potential Applications
Medicinal Chemistry : The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related chemical structures, have led to compounds with significant antibacterial and antifungal activities. These findings open pathways for the development of new antimicrobial agents leveraging the chemical framework of N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide (Hossan et al., 2012).
Material Science : The synthesis of polyimides from diamines and various dianhydrides, including those with structural similarities to the compound , showcases the potential for creating soluble and thermally stable polymers. These materials could have applications in electronics, coatings, and high-performance materials (Ghaemy & Bazzar, 2011).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-5-3-7-13(11(10)2)18-15(21)9-23-16-12-6-4-8-14(12)19-17(22)20-16/h3,5,7H,4,6,8-9H2,1-2H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSCCZBDHOWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)
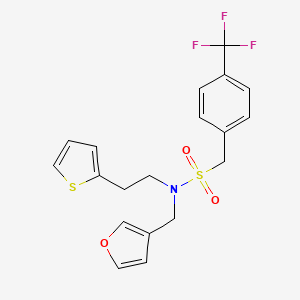
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

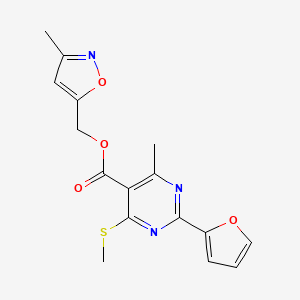
![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)
